12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Beschreibung
Eigenschaften
Molekularformel |
C26H16N6OS |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C26H16N6OS/c33-26-24-23(28-16-32(26)29-15-17-8-7-13-27-14-17)21-20(18-9-3-1-4-10-18)22(30-31-25(21)34-24)19-11-5-2-6-12-19/h1-16H/b29-15+ |
InChI-Schlüssel |
XPIAZDFJRXSYJS-WKULSOCRSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)/N=C/C5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with molecular targets in biological systems. The compound may inhibit the growth of microorganisms by interfering with essential cellular processes. Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores have been studied for their antimicrobial and anticancer activities.
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine fragment and exhibit remarkable pharmacological properties.
Uniqueness
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one stands out due to its unique combination of structural elements, which may contribute to its distinct biological activities. Its potential as a versatile compound for developing new therapeutic agents highlights its significance in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
